(4-chlorophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
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Overview
Description
Scientific Research Applications
Synthesis and Material Science Applications
The compound serves as a key intermediate in the synthesis of dihydroindolo[1,2-c]quinazoline derivatives, displaying significant interest due to their structural complexity and potential biological activities. The reaction involving (4-chlorophenyl)(2-hydroxy-3,3-dimethyl-2,3-dihydroindol-1-yl)methanone with arylamines under catalysis shows the formation of these complex molecules, highlighting its role in advancing synthetic methodologies (Harano et al., 2007). Additionally, its involvement in the production of chiral intermediates for pharmaceutical applications, as demonstrated in the stereoselective reduction of related compounds by microbial cells, underscores its importance in the field of biocatalysis and drug synthesis (Ni et al., 2012).
Antimicrobial and Anticancer Research
Derivatives of the compound have been explored for their potential antimicrobial and anticancer properties. For instance, novel pyrazole derivatives containing the (4-chlorophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone moiety were synthesized and evaluated, showing promising anticancer activity against specific cancer cell lines, indicating the compound's utility in the development of new therapeutic agents (Hafez et al., 2016). Another study on oxazole and pyrazoline derivatives highlighted their antimicrobial efficacy, further supporting the compound's relevance in drug discovery and development (Katariya et al., 2021).
Molecular Docking and Computational Studies
The compound and its derivatives have also been subject to computational studies to understand their interaction with biological targets. Molecular docking studies of thiazolyl and thiophene methanone derivatives aimed at identifying antibacterial activity mechanisms reveal the compound's potential to engage with microbial enzymes or receptors, illustrating its utility in the rational design of antimicrobials (Shahana & Yardily, 2020).
Future Directions
While specific future directions for this compound are not available, indole derivatives have been found to have diverse biological activities and have immeasurable potential to be explored for newer therapeutic possibilities . This suggests that there could be future research opportunities for this compound in the field of medicinal chemistry.
properties
IUPAC Name |
(4-chlorophenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c1-11-10-13-4-2-3-5-15(13)18(11)16(19)12-6-8-14(17)9-7-12/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQBJXWSRIEVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole |
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